molecular formula C5H11NO2 B1340286 (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL CAS No. 104587-51-1

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL

Cat. No. B1340286
CAS RN: 104587-51-1
M. Wt: 117.15 g/mol
InChI Key: CALDMMCNNFPJSI-UHFFFAOYSA-N
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Description

“(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL” is a chemical compound with the CAS Number: 104587-51-1 . Its molecular formula is C5H11NO2 and has a molecular weight of 117.15 . The IUPAC name for this compound is (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol .


Molecular Structure Analysis

The InChI code for “(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL” is 1S/C5H11NO2/c7-3-4-1-5(8)2-6-4/h4-8H,1-3H2/t4-,5+/m0/s1 . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

“(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL” is a solid at room temperature and should be stored at 0-8 °C .

Scientific Research Applications

  • Nucleic Acid Research Applications:

    • The compound was used in the synthesis of intercalating nucleic acids (INAs), showing that its incorporation as a bulge in oligodeoxynucleotides induced a slight destabilization in INA-DNA duplexes, while strongly destabilizing INA-RNA duplexes. This highlights its potential utility in nucleic acid research and manipulation (Filichev & Pedersen, 2003).
  • Synthesis of 1′-aza-C-nucleosides:

    • The compound was utilized in the synthesis of pyrimidine 1′-aza-C-nucleosides, which are important for pharmaceutical research. The study demonstrated the compound's versatility in forming nucleoside analogues, which are significant in the development of new medications (Filichev & Pedersen, 2001).
  • As a Synthesis Intermediate:

    • It was synthesized in large scale as a useful intermediate for creating various bioactive molecules. This demonstrates its role as a building block in the synthesis of complex organic compounds (Kotian et al., 2005).
  • Glycosidase Inhibitory Activities:

    • Derivatives of the compound were synthesized and tested for their inhibitory activities toward glycosidases. This research is significant for understanding the compound's potential in developing inhibitors for enzymes involved in carbohydrate metabolism (Popowycz et al., 2004).
  • Chiral Building Blocks in Organic Synthesis:

    • The compound and its enantiomer were synthesized using asymmetric 1,3-dipolar cycloadditions, highlighting its importance as a chiral building block in the synthesis of enantiopure bioactive pyrrolidines (Karlsson & Högberg, 2001).

Safety and Hazards

This compound may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Therefore, it’s important to avoid breathing its dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-3-4-1-5(8)2-6-4/h4-8H,1-3H2/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALDMMCNNFPJSI-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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